molecular formula C17H18FN7O B6442361 6-cyclopropyl-5-fluoro-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 2548982-37-0

6-cyclopropyl-5-fluoro-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No. B6442361
CAS RN: 2548982-37-0
M. Wt: 355.4 g/mol
InChI Key: DVMUYRMGDCSBFX-UHFFFAOYSA-N
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Description

The compound “6-cyclopropyl-5-fluoro-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It belongs to the family of pyrazoloazines, which are fused heterocyclic systems . Pyrazoloazines are known to exhibit significant biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazoloazines involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . Various synthetic methods have been developed in the last decade for the synthesis of differently substituted pyrazoloazines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fused ring system that includes a pyrazole and a pyrimidine ring . The presence of various substituents on the rings can significantly influence the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of various functional groups provides multiple sites for reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various substituents. For example, electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .

properties

IUPAC Name

4-cyclopropyl-5-fluoro-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O/c18-13-14(11-1-2-11)21-17(22-16(13)26)24-9-7-23(8-10-24)15-12-3-4-20-25(12)6-5-19-15/h3-6,11H,1-2,7-10H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMUYRMGDCSBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C4=NC=CN5C4=CC=N5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-5-fluoro-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-1H-pyrimidin-6-one

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